1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c1-17(2)19-12-10-18(11-13-19)15-27-22-9-7-6-8-21(22)26-24(27)20-14-23(29)28(16-20)25(3,4)5/h6-13,17,20H,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRGXGRWJEBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C28H32N2O
- CAS Number: 214973-83-8
This compound features a pyrrolidinone core substituted with a tert-butyl group and an isopropylbenzyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit diverse biological activities, including:
- Anticancer Activity: Many derivatives have shown promise against various cancer cell lines.
- Antimicrobial Properties: Some compounds in this class have demonstrated effectiveness against bacterial strains.
- Neuroprotective Effects: Certain analogs have been studied for their potential to protect neural tissues.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been found to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer progression and inflammation.
- Receptor Modulation: The interaction with various G-protein coupled receptors (GPCRs) can lead to significant physiological effects, including modulation of neurotransmitter release.
- Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
A study evaluated the anticancer properties of related benzimidazole derivatives against a panel of human cancer cell lines. The results indicated that compounds with structural similarities exhibited IC50 values ranging from 5 µM to 20 µM across various cell lines, highlighting the potential for further development in cancer therapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 10 |
| Compound B | MCF7 (Breast) | 15 |
| Compound C | A549 (Lung) | 8 |
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrrolidinone derivatives. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 µg/mL to 12.5 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 6.25 |
Comparison with Similar Compounds
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Substituents: A 3,5-dichloro-2-hydroxyphenyl group on the pyrrolidinone and a 5-fluoro benzimidazole.
- Properties : Exhibited the highest cytotoxicity against A549 lung cancer cells (IC₅₀ = 2.1 µM), attributed to electron-withdrawing chlorine atoms enhancing electrophilic interactions with biological targets .
- Synthesis : Prepared via HCl-mediated reflux of o-phenylenediamine derivatives and carboxylic acids .
4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives
1-(4-Butylphenyl)-4-(1-(2-oxo-2-piperidinylethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one
1-(2-Hydroxyphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (21a)
- Substituents: A 2-hydroxyphenyl group on the pyrrolidinone.
- Properties : High yield (97.6%) and melting point (214–215°C), indicative of strong intermolecular hydrogen bonding .
Comparative Analysis of Physicochemical Properties
Spectral Characterization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions. A pyrrolidinone core is first constructed, followed by sequential functionalization. For example:
Core formation : Cyclization of precursor amines or ketones under basic conditions (e.g., K₂CO₃ in DMF) .
Benzimidazole attachment : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under reflux .
Substituent introduction : Alkylation or nucleophilic substitution to add tert-butyl and 4-isopropylbenzyl groups .
- Critical parameters : Temperature control (60–120°C), solvent choice (DMF, THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. Discrepancies in peak splitting may indicate stereochemical complexity .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for storage and handling .
Q. How does the structural configuration of this compound influence its reactivity?
- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing undesired side reactions. The benzimidazole moiety participates in π-π stacking and hydrogen bonding, affecting solubility and intermolecular interactions . Computational tools (e.g., Gaussian) can model bond angles and electron density to predict reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
- Purification strategies : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
- In-line monitoring : FTIR or HPLC-MS to track reaction progress and intermediate formation .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-response assays : Perform IC₅₀ determinations across multiple cell lines to distinguish selective bioactivity .
- Mechanistic studies : Use fluorescence quenching (e.g., ethidium bromide displacement for DNA intercalation assays) or enzyme inhibition tests (e.g., kinase profiling) .
- Statistical validation : Apply ANOVA or Tukey’s test to ensure reproducibility across replicates .
Q. What strategies are effective in resolving discrepancies in NMR or crystallographic data?
- Methodological Answer :
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening .
- X-ray crystallography : Resolve ambiguous NOEs or coupling constants by determining single-crystal structures. Refinement software (e.g., SHELXL) can model disorder in bulky tert-butyl groups .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular docking : AutoDock Vina or Schrödinger Suite simulates binding to target proteins (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
